

The Preclinical Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

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Compound of Interest

Compound Name: BAY-1436032

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2]} High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis.

BAY-1436032 is designed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy for these genetically defined cancers. This technical guide provides a comprehensive overview of the preclinical profile of **BAY-1436032**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental evaluation.

Data Presentation

In Vitro Activity of BAY-1436032

The in vitro potency of **BAY-1436032** has been evaluated across various mutant IDH1 enzymes and in different cancer cell line models. The following tables summarize the key inhibitory concentrations (IC₅₀) for enzyme activity and cellular 2-HG production.

Target Enzyme	IC50 (nM)	Reference
Mutant IDH1 R132H	15	[3]
Mutant IDH1 R132C	15	[3]
Wild-Type IDH1	20,000	[3]
Wild-Type IDH2	>100,000	[3]

Cell Line	Cancer Type	IDH1 Mutation	Assay	IC50 (nM)	Reference
Patient-derived AML cells	Acute Myeloid Leukemia	R132C, R132G, R132H, R132L, or R132S	2-HG Production	3-16	[1]
HoxA9-immortalized mouse bone marrow cells	N/A	R132H	2-HG Production	60	[4]
HoxA9-immortalized mouse bone marrow cells	N/A	R132C	2-HG Production	45	[4]
LN-229 (overexpressing)	Glioblastoma	R132H	2-HG Production	73	[3]
HCT116 (overexpressing)	Colorectal Carcinoma	R132H	2-HG Production	47	[3]
HT-1080 (endogenous)	Sarcoma	R132C	2-HG Production	135	[3]

In Vivo Efficacy of BAY-1436032

The anti-tumor activity of **BAY-1436032** has been demonstrated in preclinical patient-derived xenograft (PDX) models of AML and glioma.

Cancer Model	Animal Model	Dosing Regimen	Key Findings	Reference
IDH1-mutant AML PDX	NSG mice	45 and 150 mg/kg, oral, once daily	Induced myeloid differentiation, cleared leukemic blasts, depleted leukemic stem cells, and prolonged survival.	[5]
IDH1 R132H mutant astrocytoma xenograft	Mice	150 mg/kg, oral	Significantly prolonged survival.	[6]

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol describes the quantification of 2-HG in biological samples using liquid chromatography-tandem mass spectrometry, a common method to assess the pharmacodynamic effect of IDH1 inhibitors.

Sample Preparation:

- For cell culture media or cell lysates, 20 μ L of the sample is collected.[5]
- For tissue samples, approximately 20 mg of tissue is homogenized in 200 μ L of deionized water and 1 mL of chloroform.[5]

- An internal standard (e.g., 2-HG-d4) is added to each sample.[5]
- The samples are dried by vacuum centrifugation.[5]
- The dried residue is reconstituted in LC mobile phase A for analysis.[5]

LC-MS/MS Analysis:

- Liquid Chromatography: An Agilent 1200 series HPLC system or equivalent is used.[5]
 - Column: Kinetex C18, 150×4.6 mm, 2.6 µm with a SafeGuard C18 guard column.[5]
 - Mobile Phase A: Water with 3% acetonitrile and 280 µL ammonium hydroxide, pH adjusted to 3.6 with formic acid.[5]
 - Mobile Phase B: Methanol.[5]
 - Gradient: A gradient elution is performed to separate the analytes.[5]
- Mass Spectrometry: A Sciex/Applied Biosystems API 3200 QTrap mass spectrometer or equivalent is used.[5]
 - Ionization Mode: Negative electrospray ionization (ESI).[5]
 - Transitions Monitored: Q1/Q3 (m/z) transitions of 363/147 for 2-HG and 367/151 for the 2-HG-d4 internal standard are monitored.[5]
- Quantification: A calibration curve is generated using known concentrations of pure (R)-2-hydroxyglutarate to quantify the 2-HG levels in the experimental samples.[5]

Establishment of Acute Myeloid Leukemia (AML)

Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for establishing and utilizing AML PDX models to evaluate the in vivo efficacy of therapeutic agents like **BAY-1436032**.

Cell Preparation and Implantation:

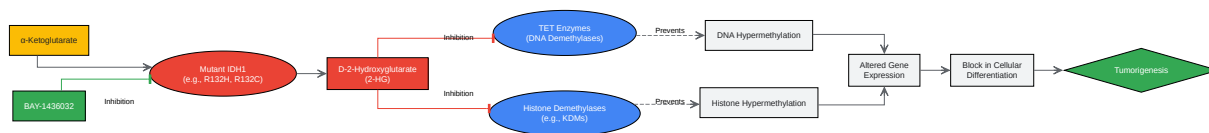
- Primary AML patient specimens are obtained with appropriate consent.
- Mononuclear cells are isolated from the patient samples.
- Frozen patient cells are rapidly thawed in a 37°C water bath and immediately transferred to a large volume of pre-warmed media.[\[1\]](#)
- The cell suspension is filtered to remove clumps.[\[1\]](#)
- Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used as hosts.[\[1\]](#)
- A specific number of viable AML cells (e.g., 1×10^6 to 5×10^6 cells) are injected intravenously into the mice.

Engraftment Monitoring and Drug Treatment:

- Engraftment of human AML cells is monitored by weekly collection of peripheral blood and analysis of human CD45+ cells by flow cytometry, starting 3-4 weeks post-implantation.[\[1\]](#)
- Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), mice are randomized into treatment and vehicle control groups.
- **BAY-1436032** is formulated for oral administration (e.g., in a suitable vehicle) and administered daily by oral gavage at the desired dose(s).[\[5\]](#)
- Animal health, body weight, and tumor burden (circulating human CD45+ cells) are monitored regularly throughout the study.
- At the end of the study, or when humane endpoints are reached, tissues such as bone marrow, spleen, and peripheral blood are collected for further analysis, including quantification of leukemic burden and assessment of differentiation markers.[\[1\]](#)

Mandatory Visualizations

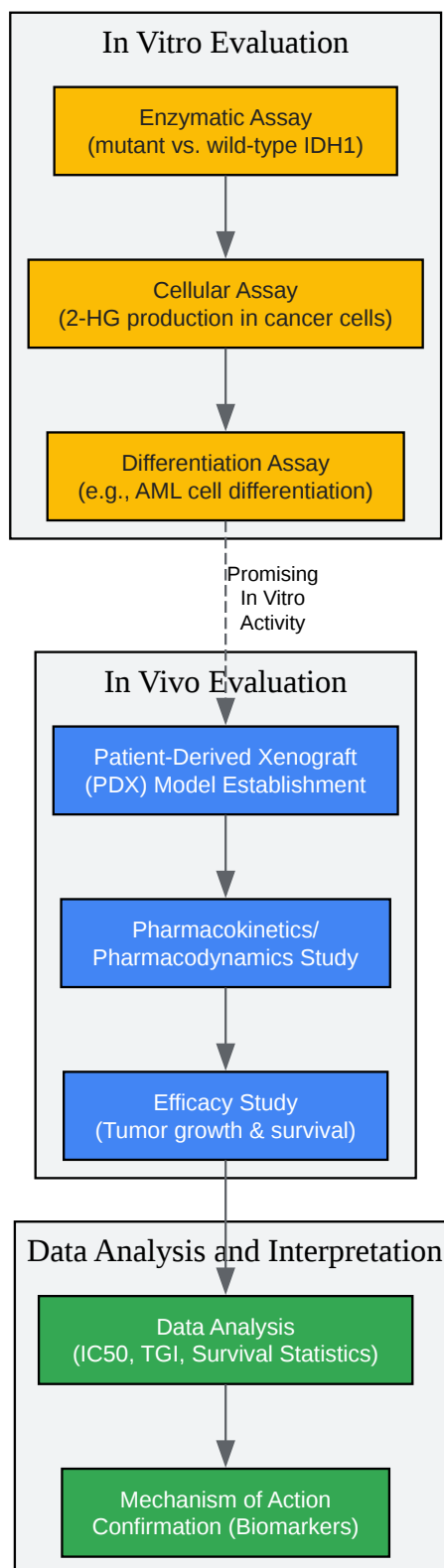
Signaling Pathway of Mutant IDH1 and Inhibition by BAY-1436032



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Caption: Mechanism of action of **BAY-1436032** in inhibiting the oncogenic signaling of mutant IDH1.

Experimental Workflow for Preclinical Evaluation of BAY-1436032



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Caption: A generalized workflow for the preclinical assessment of a mutant IDH1 inhibitor like **BAY-1436032**.

Conclusion

The preclinical data for **BAY-1436032** strongly support its profile as a potent and selective pan-inhibitor of mutant IDH1. It demonstrates robust activity in vitro by reducing the oncometabolite 2-HG and inducing differentiation in cancer cells harboring IDH1 mutations. Furthermore, in vivo studies have shown its potential to control tumor growth and improve survival in clinically relevant animal models of AML and glioma. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate **BAY-1436032** and other mutant IDH1 inhibitors. The signaling pathway and experimental workflow diagrams serve as visual aids to understand its mechanism and the comprehensive process of its preclinical evaluation. These encouraging preclinical findings have paved the way for the clinical development of **BAY-1436032** as a targeted therapy for patients with IDH1-mutant cancers.

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